molecular formula C22H20N4O B6081023 N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine

N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine

Cat. No. B6081023
M. Wt: 356.4 g/mol
InChI Key: PAFGPVQVVACNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine (BPT) is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It is a small molecule that belongs to the quinazoline family of compounds. BPT has been shown to have various biological activities, including antitumor, anti-inflammatory, and antiviral effects.

Mechanism of Action

N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine exerts its pharmacological effects by interacting with various molecular targets in cells. It has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell survival and proliferation. This compound also activates the p38 MAPK pathway, which induces apoptosis in cancer cells. Additionally, this compound inhibits the activity of histone deacetylases, which are involved in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines, and reduces the replication of viruses. This compound also has antioxidant properties and can protect cells from oxidative stress. In animal studies, this compound has been shown to have a low toxicity profile and is well-tolerated.

Advantages and Limitations for Lab Experiments

N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, this compound also has limitations. It has poor solubility in water, which can limit its bioavailability. Additionally, this compound is sensitive to oxidation and can degrade over time.

Future Directions

For research include optimizing the synthesis method to improve the yield and purity of N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine, developing more effective formulations to improve its bioavailability, and conducting clinical trials to assess its safety and efficacy in humans. Additionally, further studies are needed to elucidate the molecular targets of this compound and its potential use in combination therapy with other anticancer agents.

Synthesis Methods

The synthesis of N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine involves a multistep process that includes the reaction of 2-aminobenzofuran with 3-pyridinecarboxaldehyde to form an intermediate Schiff base. The Schiff base is then reduced using sodium borohydride to form this compound. This method has been optimized to achieve a high yield of this compound with good purity.

Scientific Research Applications

N-(1-benzofuran-2-ylmethyl)-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by activating various signaling pathways. This compound has also been shown to have anti-inflammatory and antiviral effects. It inhibits the production of pro-inflammatory cytokines and reduces the replication of viruses such as influenza and hepatitis C virus.

properties

IUPAC Name

N-(1-benzofuran-2-ylmethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-2-9-21-15(5-1)11-17(27-21)13-24-19-7-3-8-20-18(19)14-25-22(26-20)16-6-4-10-23-12-16/h1-2,4-6,9-12,14,19,24H,3,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFGPVQVVACNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CN=C(N=C2C1)C3=CN=CC=C3)NCC4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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